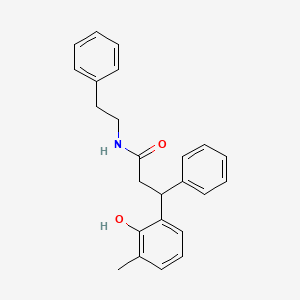

![molecular formula C24H26N4O2 B4055116 2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4055116.png)

2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Übersicht

Beschreibung

The compound is a benzamide derivative. Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can vary widely depending on the specific compound and conditions. Some benzamides show antioxidant activity and can undergo various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Conformational Analysis

This compound demonstrates significant interactions with the CB1 cannabinoid receptor, as explored in a study focusing on a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1). The research employed AM1 molecular orbital methods for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands. This highlights the compound's potential in studying receptor-ligand interactions and conformations (Shim et al., 2002).

Synthesis of Heterocyclic Amino Acids

The compound's structural analogues play a role in synthesizing heterocyclic amino acids. A study on heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which share structural similarities, showcases their use in creating complex molecules, potentially for pharmaceutical applications (Strässler et al., 1997).

Reaction with Aminoheterocycles

Another application is demonstrated in the reactions of enaminones with aminoheterocycles to form azolopyrimidines, azolopyridines, and quinolines. These reactions yield a range of derivatives, suggesting the compound's utility in synthesizing diverse heterocyclic structures (Almazroa et al., 2004).

Anti-Tumor Agents

Related benzopyranylamine compounds have been found to possess anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. This indicates the potential of 2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in cancer research and therapeutic development (Jurd, 1996).

Structure-Activity Relationships

Studies on pyrazole derivatives related to this compound have aided in understanding the structure-activity relationships of cannabinoid receptor antagonists, providing insights into designing more selective and potent pharmacological probes (Lan et al., 1999).

Synthesis of PET Agents for Cancer Imaging

The compound's analogues have been used in synthesizing PET agents for imaging B-Raf(V600E) in cancers, showcasing its relevance in developing diagnostic tools in oncology (Wang et al., 2013).

Eigenschaften

IUPAC Name |

2-methyl-N-[2-[1-(2-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-17-7-3-5-9-20(17)23(29)26-22-11-14-25-28(22)19-12-15-27(16-13-19)24(30)21-10-6-4-8-18(21)2/h3-11,14,19H,12-13,15-16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFSQVQKPDNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[3-(benzylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4055044.png)

![1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine;dihydrochloride](/img/structure/B4055046.png)

![1-[(4-chlorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4055068.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4055070.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4055084.png)

![4-(benzyloxy)-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4055089.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4055098.png)

![4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4055107.png)

![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4055114.png)

![4-benzyl-1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4055125.png)